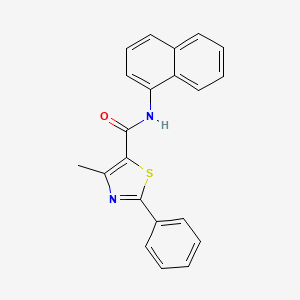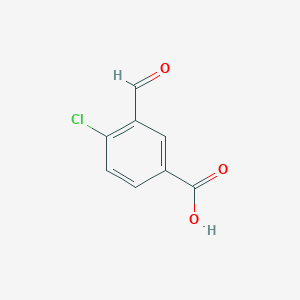![molecular formula C15H22ClNO3 B2725077 3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1049720-82-2](/img/structure/B2725077.png)
3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS number 1049720-82-2 . It has a molecular formula of C15H22ClNO3 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of this compound includes a benzaldehyde group attached to a morpholine ring via an ethoxy linker . The morpholine ring is substituted with two methyl groups . The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.8 . It’s typically stored at room temperature and is stable under normal conditions .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- The synthesis and structures of related compounds have shown potential in the development of new organic synthesis methods and materials. For example, compounds synthesized from benzaldehyde with certain reactants in the presence of morpholine have exhibited potent calcium channel-blocking activity, indicating their potential use in medicinal chemistry (Nitta, Takimoto, & Ueda, 1992). Another study reported the lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide with morpholine, leading to compounds that catalytically induce the addition of diethylzinc to benzaldehyde with high enantioselectivity (Solà et al., 1998).
Material Science
- In material science, the electrochemical conversion of related compounds has been investigated for the synthesis of cyclic and non-cyclic acetals, offering a new approach to liquid-crystalline 1,3-dioxanes (Trutschel et al., 1991). This demonstrates the role of these compounds in advancing materials with specific physical properties.
Medicinal Chemistry
- Synthesis of heterocyclic compounds involving similar structural motifs has led to the development of new analytical reagents and potential therapeutic agents. For instance, new Schiff base compounds derived from similar structures have shown promising inhibitory action against steel corrosion in acidic solutions, indicating their potential industrial applications (Emregül & Hayvalı, 2006).
Analytical Chemistry
- Research on the acid catalysis of formaldehyde condensation reactions for sensitive histochemical demonstration has revealed the utility of related compounds in enhancing fluorescence yield, showing their application in biochemical and medical analysis (Björklund & Stenevi, 1970).
Photophysical Studies
- Studies on luminescent cyclometallated rhodium(III) complexes involving benzaldehyde derivatives have explored their long-lived excited states, contributing to the field of photophysics and photochemistry, potentially impacting the development of new photofunctional materials (Lo et al., 2003).
Propiedades
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)6-7-18-15-5-3-4-14(8-15)11-17;/h3-5,8,11-13H,6-7,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGFXENYQBWWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC(=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2724994.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)
![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)
![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

![(2,5-Dimethylfuran-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2725001.png)

![4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2725006.png)



![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)

![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)